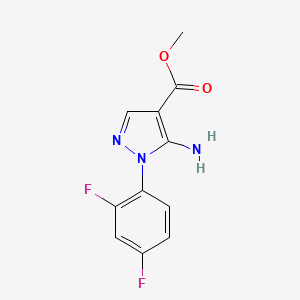

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

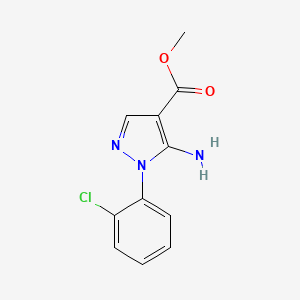

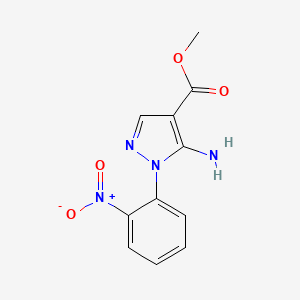

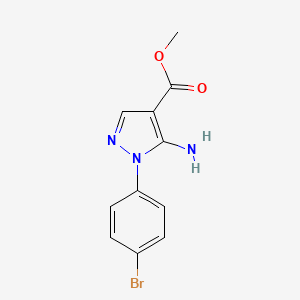

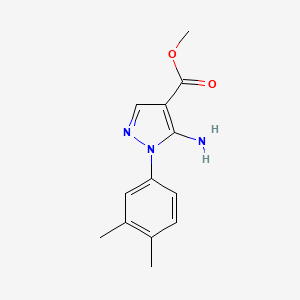

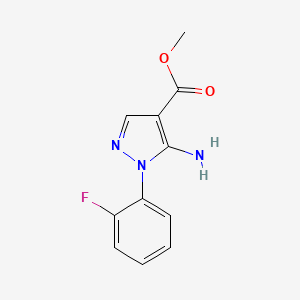

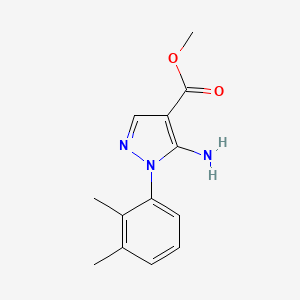

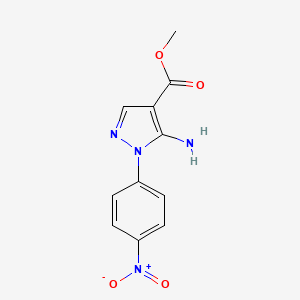

“Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known to show versatile biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as triazoles and aminothiazoles have been synthesized and characterized using techniques like FTIR and NMR .Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Scientific Research Applications

Anticancer Applications

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate: has shown promise in the field of oncology. Pyrazole derivatives have been studied for their potential to inhibit the proliferation of cancer cells. For instance, certain compounds have displayed significant inhibition against liver cancer cells (HepG2) and cervical cancer cells (HeLa), indicating the potential of pyrazole derivatives in anticancer therapies .

Anti-Inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. These compounds can act as ligands for enzymes such as p38MAPK, which play a role in inflammatory processes. By modulating the activity of these enzymes, pyrazole derivatives could be used to treat various inflammatory conditions .

Antimicrobial Activity

Pyrazole compounds have been explored for their antimicrobial properties. They have the potential to serve as a scaffold for developing new antibacterial agents, especially in the fight against multidrug-resistant pathogens. This is crucial given the increasing prevalence of antibiotic resistance .

Antiviral Potential

The structure of pyrazole derivatives makes them suitable candidates for antiviral drug development. Their ability to bind with various enzymes and receptors in the biological system allows them to be effective against a range of viruses .

Agricultural Chemicals

In the agricultural sector, pyrazole derivatives are used for their pesticidal properties. They can be formulated into compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Industrial Applications

Pyrazole derivatives find applications in industrial chemistry as well. They are used in the synthesis of polymers, as UV stabilizers, and in the food industry as colorings. Their versatility in chemical reactions makes them valuable in various manufacturing processes .

Mechanism of Action

Target of Action

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of the cell cycle progression, leading to the inhibition of cell proliferation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cells .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Future Directions

properties

IUPAC Name |

methyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGPGISEONBLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

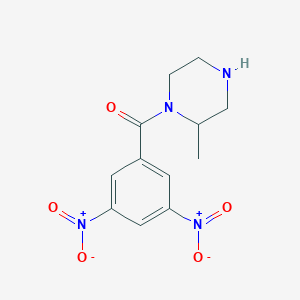

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)